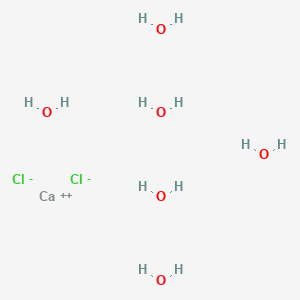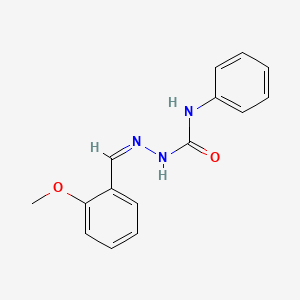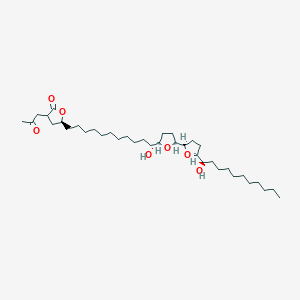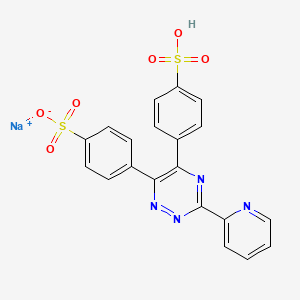
Calcium chloride hexahydrate
Übersicht
Beschreibung
Calcium chloride hexahydrate is a chemical compound with the formula
CaCl2⋅6H2O
. It is a colorless crystalline solid that is highly soluble in water. This compound is known for its hygroscopic properties, meaning it can absorb moisture from the environment. It is widely used in various industrial and scientific applications due to its ability to release heat upon dissolution in water.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium chloride hexahydrate can be synthesized through several methods:
-
Direct Reaction: One common method involves the reaction of hydrochloric acid with calcium carbonate (limestone). The reaction produces calcium chloride, water, and carbon dioxide:
CaCO3+2HCl→CaCl2+H2O+CO2
The resulting calcium chloride solution is then evaporated and crystallized to obtain this compound.
-
Neutralization: Another method involves the neutralization of calcium hydroxide with hydrochloric acid:
Ca(OH)2+2HCl→CaCl2+2H2O
The solution is then concentrated and cooled to crystallize this compound.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the Solvay process, which is used to manufacture sodium carbonate. The process involves the reaction of calcium carbonate with sodium chloride and ammonia, resulting in the formation of calcium chloride.
Types of Reactions:
-
Hydration and Dehydration: this compound can undergo hydration and dehydration reactions. When heated, it loses water molecules and converts to anhydrous calcium chloride:
CaCl2⋅6H2O→CaCl2+6H2O
-
Precipitation: It can react with sodium carbonate to form calcium carbonate precipitate:
CaCl2+Na2CO3→CaCO3+2NaCl
Common Reagents and Conditions:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable ionic nature.
Substitution: It can participate in double displacement reactions, such as with sodium sulfate to form calcium sulfate and sodium chloride.
Major Products Formed:
Calcium Carbonate: Formed in reactions with carbonate salts.
Calcium Sulfate: Formed in reactions with sulfate salts.
Wissenschaftliche Forschungsanwendungen
Calcium chloride hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a drying agent to remove moisture from organic solvents and gases. It is also employed in the preparation of calcium-based compounds.
Biology: Utilized in molecular biology for the transformation of bacterial cells, where it helps cells take up plasmid DNA.
Medicine: Applied in medical treatments to replenish calcium levels in patients with hypocalcemia. It is also used in cryotherapy for its cooling properties.
Industry: Employed as a de-icing agent for roads and sidewalks, a desiccant for drying gases and liquids, and a concrete accelerator to speed up the setting process.
Wirkmechanismus
The effects of calcium chloride hexahydrate are primarily due to its ability to dissociate into calcium and chloride ions in solution. These ions interact with various molecular targets and pathways:
Calcium Ions: Play a crucial role in cellular signaling, muscle contraction, and bone formation. They activate various enzymes and are involved in neurotransmitter release.
Chloride Ions: Help maintain osmotic balance and are involved in the formation of hydrochloric acid in the stomach.
Vergleich Mit ähnlichen Verbindungen
Calcium Nitrate: Used in fertilizers and explosives.
Calcium Acetate: Employed in the food industry as a stabilizer and in medicine to control phosphate levels.
Calcium chloride hexahydrate stands out due to its high solubility, hygroscopic nature, and versatility in various applications. Its ability to release heat upon dissolution makes it particularly useful in de-icing and heating applications.
Eigenschaften
Molekularformel |
CaCl2H12O6 |
|---|---|
Molekulargewicht |
219.07 g/mol |
IUPAC-Name |
calcium;dichloride;hexahydrate |
InChI |
InChI=1S/Ca.2ClH.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 |
InChI-Schlüssel |
QHFQAJHNDKBRBO-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Ca+2] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(9E)-8-Acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate](/img/structure/B1232444.png)
![N-[1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]acetamide](/img/structure/B1232445.png)









![[11C]MeNER](/img/structure/B1232461.png)
